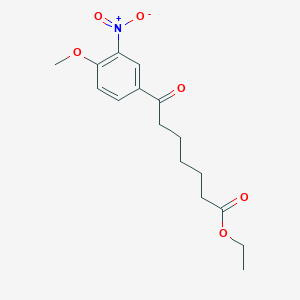

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate

描述

Key Structural Features:

- Aromatic ring : The 4-methoxy-3-nitrophenyl group introduces steric and electronic effects due to the electron-donating methoxy (-OCH₃) and electron-withdrawing nitro (-NO₂) groups at positions 4 and 3, respectively .

- Aliphatic chain : The seven-carbon chain links the ester and ketone groups, creating a flexible backbone.

- Conformational analysis : Molecular dynamics simulations suggest that the aliphatic chain adopts a semi-extended conformation to minimize steric clashes between the aromatic ring and ester group .

The SMILES notation (CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)OC)N+[O−] ) and InChIKey (ZXYKLGQSWHLDLV-UHFFFAOYSA-N ) further define its connectivity .

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy:

UV-Vis Spectroscopy:

Mass Spectrometry (MS):

- Molecular ion peak : m/z 323.34 ([M]⁺), consistent with the molecular formula C₁₆H₂₁NO₆.

- Fragmentation patterns :

Physicochemical Profile: Solubility, Melting Point, and Thermal Stability

Solubility:

Thermal Properties:

Density and Boiling Point:

Table 1: Summary of Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₂₁NO₆ |

| Molecular Weight | 323.34 g/mol |

| Density | 1.172 ± 0.06 g/cm³ |

| Predicted Boiling Point | 450.1 ± 35.0°C |

| Solubility in DMSO | >50 mg/mL |

| Thermal Decomposition | >200°C |

属性

IUPAC Name |

ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-3-23-16(19)8-6-4-5-7-14(18)12-9-10-15(22-2)13(11-12)17(20)21/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPZCNKTTQSXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645843 | |

| Record name | Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-95-7 | |

| Record name | Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The core synthetic approach to Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate involves the esterification of the corresponding 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid with ethanol. This reaction typically requires:

- Acid Catalyst: Strong acids such as sulfuric acid are used to catalyze the esterification process.

- Reflux Conditions: The reaction mixture is heated under reflux to ensure complete conversion of the acid to the ester.

- Reaction Time and Temperature: These parameters are optimized to maximize yield and purity, often involving several hours of reflux at temperatures near ethanol’s boiling point (~78 °C).

The general reaction scheme can be summarized as:

$$

\text{7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid} + \text{ethanol} \xrightarrow[\text{reflux}]{\text{sulfuric acid}} \text{this compound} + \text{water}

$$

This method is consistent with esterification protocols used for structurally related compounds such as Ethyl 7-(2,4-dimethoxyphenyl)-7-oxoheptanoate, where similar reaction conditions apply.

Industrial Production Methods

For scale-up and industrial synthesis, continuous flow reactors are employed to enhance control over reaction parameters, including temperature, pressure, and residence time. This approach offers several advantages:

- Improved Yield and Purity: Precise control reduces side reactions and incomplete conversions.

- Enhanced Safety: Continuous flow minimizes the handling of large volumes of reactive intermediates.

- Automation: Reduces human error and increases reproducibility.

The continuous flow esterification process involves feeding the acid and ethanol streams, along with the acid catalyst, into a reactor where the reaction occurs under controlled conditions, followed by downstream purification steps such as extraction and distillation to isolate the pure ester.

Purification and Characterization

Post-synthesis, the crude product is typically purified by:

- Extraction: Removal of aqueous and acidic impurities.

- Distillation or Recrystallization: To obtain the ester in high purity.

- Analytical Characterization: Confirming structure and purity using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Data Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid | Purity > 98% preferred |

| Alcohol | Ethanol | Anhydrous preferred |

| Catalyst | Concentrated sulfuric acid | Catalytic amount (~0.1 eq) |

| Temperature | Reflux (~78 °C) | Maintained for 4–8 hours |

| Reaction Time | 4–8 hours | Monitored by TLC or HPLC |

| Reactor Type | Batch or continuous flow | Continuous flow preferred for scale-up |

| Purification Method | Extraction, distillation, recrystallization | To achieve >99% purity |

| Yield | Typically 70–90% | Dependent on reaction optimization |

Research Findings and Notes

- The presence of the nitro and methoxy substituents on the phenyl ring requires careful control of reaction conditions to avoid side reactions such as reduction or demethylation.

- The keto group at the 7-position is stable under the esterification conditions but should be monitored to prevent any unwanted side reactions.

- Industrial synthesis benefits significantly from continuous flow technology, which allows for safer and more efficient production.

- No direct alternative synthetic routes (e.g., via transesterification or enzymatic methods) have been reported in the literature for this specific compound, indicating esterification remains the primary method.

化学反应分析

Types of Reactions

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Aqueous acid or base.

Major Products

Reduction: 7-(4-methoxy-3-aminophenyl)-7-oxoheptanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoic acid.

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of ethyl esters, including ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate, exhibit significant antimicrobial properties. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays showed that it can reduce the production of pro-inflammatory cytokines in human cells, suggesting its potential use in treating inflammatory diseases .

3. Drug Development

Due to its unique structure, this compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its reactivity allows for further functionalization, which is crucial in medicinal chemistry for developing new drugs .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its functional groups can react with various monomers to create copolymers that exhibit improved mechanical strength and thermal stability .

2. Coatings and Adhesives

This compound can also be incorporated into coatings and adhesives to enhance their performance characteristics. The nitro group may contribute to better adhesion properties and resistance to environmental degradation .

Environmental Applications

1. Environmental Monitoring

The compound's unique chemical structure allows it to be used as a marker for environmental monitoring of pollution levels. Its stability under various environmental conditions makes it suitable for tracking contamination in water sources .

2. Biodegradation Studies

Studies have shown that compounds similar to this compound can undergo biodegradation processes in natural environments. Understanding these pathways is essential for assessing the environmental impact of synthetic chemicals .

Case Studies

作用机制

The mechanism of action of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the ester group can be hydrolyzed to release the active carboxylic acid.

相似化合物的比较

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate can be compared with similar compounds such as:

4-Methoxy-3-nitroacetophenone: This compound shares the methoxy and nitro groups but differs in its overall structure and applications.

Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate: Another compound with similar functional groups but different reactivity and uses.

生物活性

Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H17N2O5

- Molecular Weight : 303.31 g/mol

- CAS Number : 898758-95-7

This compound features a nitrophenyl group which is known for contributing to various biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines.

-

Mechanism of Action :

- The compound may exert its effects through the inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are often overexpressed in cancer cells. By inhibiting HDAC activity, these compounds can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes .

- Case Studies :

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial pathogens.

- Research Findings :

-

Mechanism :

- The antimicrobial activity may be attributed to the disruption of bacterial cell membranes or interference with essential metabolic pathways within the bacteria.

Table: Summary of Biological Activities

Safety and Toxicity

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity assessments indicate that while the compound shows promising biological activity, further studies are required to evaluate its safety in vivo.

常见问题

Basic: What experimental design methodologies are recommended for optimizing the synthesis of Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate?

Answer:

A factorial design is ideal for systematically testing variables (e.g., reaction temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example:

- 2^3 factorial design can evaluate three factors (temperature, time, molar ratio) at two levels (high/low).

- Response Surface Methodology (RSM) refines interactions between variables to maximize yield .

Key considerations : - Prioritize variables based on preliminary kinetic studies.

- Use HPLC or GC-MS to quantify product purity at each stage .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

A multi-technique approach is critical:

Basic: What safety protocols are critical when handling this nitroaromatic compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential toxic vapor release during reactions .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent contamination .

Emergency Measures : - Skin contact: Rinse with water for 15+ minutes; seek medical attention if irritation persists .

Advanced: How can computational modeling elucidate the reaction mechanism of this compound’s nitrophenyl group under reducing conditions?

Answer:

- Density Functional Theory (DFT) : Calculate activation energies for nitro-to-amine reduction pathways.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., methanol vs. THF) on intermediate stability .

Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

Answer:

- Hypothesis Testing :

- Collaborative Analysis : Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced: What strategies mitigate side reactions during esterification of the 7-oxoheptanoate backbone?

Answer:

- Protecting Groups : Temporarily block the ketone (e.g., using ethylene glycol) to prevent nucleophilic attack.

- Catalyst Optimization : Screen Brønsted vs. Lewis acids (e.g., p-TsOH vs. ZnCl₂) to minimize hydrolysis .

- In Situ Monitoring : Use ATR-FTIR to detect early signs of ester degradation .

Advanced: How can AI-driven tools enhance the design of derivatives for biological activity screening?

Answer:

- Generative Models : Train AI on nitroaromatic databases to propose structurally diverse analogs.

- QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with predicted bioactivity .

Validation : Synthesize top candidates and test against in vitro assays (e.g., enzyme inhibition) .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) balance solubility and polarity.

- Gradient Cooling : Slowly reduce temperature from 60°C to 4°C to maximize crystal yield .

Advanced: How do steric and electronic effects of the 4-methoxy-3-nitrophenyl group influence reactivity in cross-coupling reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。